tetradecylamine is a natural product found in Averrhoa bilimbi with data available.

Tetradecylamine

CAS No.: 68037-91-2

Cat. No.: VC13349042

Molecular Formula: C14H31N

Molecular Weight: 213.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68037-91-2 |

|---|---|

| Molecular Formula | C14H31N |

| Molecular Weight | 213.40 g/mol |

| IUPAC Name | tetradecan-1-amine |

| Standard InChI | InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 |

| Standard InChI Key | PLZVEHJLHYMBBY-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCN |

| Canonical SMILES | CCCCCCCCCCCCCCN |

Introduction

Chemical Properties and Structural Characteristics

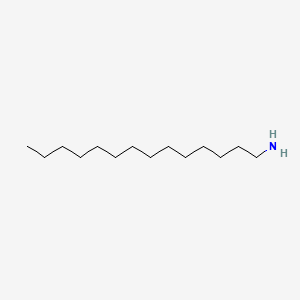

Tetradecylamine is a saturated 14-carbon alkylamine with the molecular formula C₁₄H₃₁N. Its structure consists of a hydrophobic hydrocarbon chain and a polar amine group, enabling surfactant-like behavior. Key physicochemical properties include:

The compound exhibits a pKa of 10.62, making it weakly basic . Its crystalline form appears white to pink, with a refractive index of 1.448 . The amine group participates in hydrogen bonding, while the alkyl chain confers lipophilicity, enabling micelle formation in nonpolar solvents .

Synthesis and Industrial Production

Primary Synthesis Routes

Tetradecylamine is produced via two dominant methods:

Nitrile Reduction

Catalytic hydrogenation of tetradecanenitrile (C₁₃H₂₇CN) using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂ (5–10 atm) at 80–120°C :

This method achieves yields >85% but requires rigorous purification to remove catalyst residues .

Alcohol Amination

Tetradecanol reacts with ammonia or ammonium salts in the presence of Al₂O₃ at 200–250°C :

Yields here are lower (~60%) due to competing dehydration reactions .

Industrial Scale-Up

Large-scale production employs continuous-flow reactors for nitrile hydrogenation, optimizing parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 90–110°C | Maximizes H₂ uptake |

| Pressure | 8–12 atm | Reduces side products |

| Catalyst Loading | 5–7% Pd/C | Balances cost/activity |

| Residence Time | 2–4 hours | Ensures complete conversion |

Post-synthesis, distillation under reduced pressure (15 mmHg) purifies the amine, achieving >99% purity .

Applications in Nanotechnology

Nanoparticle Stabilization

Tetradecylamine’s amphiphilic nature enables its use as a capping agent for gold (Au), iron-platinum (FePt), and silica nanoparticles . Key mechanisms include:

-

Charge Transfer: The amine group binds to metal surfaces via lone-pair electrons .

-

Steric Hindrance: The C14 chain prevents aggregation through hydrophobic interactions .

Table 1: Performance in Nanoparticle Synthesis

| Nanoparticle Type | Size (nm) | Zeta Potential (mV) | Application | Reference |

|---|---|---|---|---|

| Au | 5–8 | +35 ± 3 | Drug delivery | |

| FePt | 10–15 | +28 ± 2 | Magnetic storage | |

| SiO₂ | 20–30 | +40 ± 5 | Catalysis |

In FePt synthesis, tetradecylamine outperforms octadecylamine, yielding particles with 15% higher saturation magnetization (92 emu/g) .

Drug Delivery Systems

Tetradecylamine-functionalized bovine serum albumin (BSA) nanoparticles enhance doxorubicin encapsulation:

-

Loading Efficiency: 78% vs. 45% for unmodified BSA.

-

Release Profile: Sustained release over 72 hours (pH 5.5).

The amine’s positive surface charge (+35 mV) improves cellular uptake in MCF-7 breast cancer cells, reducing IC₅₀ by 40%.

Dental Applications: Anti-Plaque Synergy

Mechanism of Action

Tetradecylamine disrupts plaque biofilms through:

-

Lipid Solubilization: Hydrophobic chains integrate into bacterial membranes .

-

Metal Ion Synergy: Cu²⁺ or Fe³⁺ complexes penetrate cell walls, enhancing bactericidal activity .

Table 2: Plaque Reduction Efficacy

| Formulation | Plaque Reduction (%) | Synergy Factor* |

|---|---|---|

| 0.06% Tetradecylamine | 18 | — |

| 0.06% Tetradecylamine + 0.1% CuCl₂ | 54 | 3.0 |

| 0.20% Tetradecylamine | 44 | — |

| 0.20% Tetradecylamine + 0.1% FeSO₄ | 68 | 1.5 |

*Synergy Factor = (Combined effect)/(Sum of individual effects) .

Patent US4146608A demonstrates that 0.1% tetradecylamine + 0.05% Cu²⁺ reduces plaque mass by 58% in vitro, outperforming chlorhexidine .

Agricultural Use: Herbicidal Formulations

Tetradecylamine derivatives like 2,4-D-tetradecylammonium act as broad-spectrum herbicides . The compound enhances leaf adhesion and systemic uptake of 2,4-dichlorophenoxyacetic acid (2,4-D):

| Property | Value |

|---|---|

| Rainfastness | >90% retention after 2h simulated rain |

| Cuticle Penetration | 3× faster vs. free 2,4-D |

| LC₅₀ (Broadleaf Weeds) | 0.2–0.5 kg/ha |

Field trials show 95% control of Amaranthus retroflexus at 0.3 kg/ha, reducing environmental runoff by 40% .

| Organism | EC₅₀ (96h) | Endpoint |

|---|---|---|

| Daphnia magna | 0.11 mg/L | Immobilization |

| Pseudokirchneriella subcapitata | 0.05 mg/L | Growth inhibition |

| Oncorhynchus mykiss | 0.23 mg/L | Mortality |

The compound bioaccumulates in aquatic organisms (BCF = 1,200) , necessitating containment in industrial effluents.

Recent Advances and Future Directions

Green Synthesis Methods

Microwave-assisted aminolysis of triglycerides reduces reaction time from 6 hours to 45 minutes, achieving 88% yield .

Quantum Dot Functionalization

Tetradecylamine-capped CdSe QDs exhibit:

Biodegradable Polymers

Incorporating tetradecylamine into polylactic acid (PLA) matrices enhances hydrophobicity (contact angle = 112°), expanding packaging applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume